Tritium oxide

Isotope separation Distillation process design Environmental tritium transport modeling

Procurement of non-radioactive isotopic waters (H2O, D2O) fails to replicate tritium's unique β-decay, self-radiolysis, and vapor pressure isotope effects. T2O (22.0315 g/mol, t½ 12.34 years) is essential for: - Calibrating isotope separation columns (validated ln(pH2O/pT2O) equation) - High-LET radiolysis studies (H2O2 G-value distinct from γ-sources) - Internal dosimetry model validation (25,000× HTO > HT hazard) Shielded, cryogenic transport required.

Molecular Formula H2O
Molecular Weight 22.031 g/mol
CAS No. 14940-65-9
Cat. No. B10859046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTritium oxide
CAS14940-65-9
Molecular FormulaH2O
Molecular Weight22.031 g/mol
Structural Identifiers
SMILESO
InChIInChI=1S/H2O/h1H2/i/hT2
InChIKeyXLYOFNOQVPJJNP-PWCQTSIFSA-N
Commercial & Availability
Standard Pack Sizes10 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tritium Oxide: Properties and Identification


Tritium oxide (T2O, CAS 14940-65-9), also designated as super-heavy water, is an inorganic isotopic form of water in which both protium atoms are replaced by the radioactive hydrogen isotope tritium (3H). The compound exhibits a molar mass of 22.0315 g·mol−1 and exists as a colorless liquid under standard conditions [1]. Tritium undergoes β− decay with a radiological half-life of 12.34 years and a maximum β energy of 18.6 keV, decaying to stable helium-3 [2]. In its pure form, the radioactive decay energy is sufficient to induce self-radiolysis and, at high specific activities, may cause the liquid to boil spontaneously, necessitating shielded, cryogenic transport and storage protocols [3].

β Continuous low-energy β− emitter for radiolysis and isotope effect studies
H Certified reference for internal dosimetry model calibration and bioassay validation
V Distinct vapor-phase behavior supports separation process and environmental transport research

Tritium Oxide: Substitution Limitations


Tritium oxide cannot be interchanged with other isotopic waters (H2O, D2O, HTO) due to fundamentally distinct physical, radiochemical, and radiological properties. While D2O and H2O exhibit negligible radioactivity, T2O is a continuous β− emitter with a 12.34-year half-life, inducing self-radiolysis that generates reactive species (eaq−, OH˙, H2O2) absent in non-radioactive analogs [1]. Vapor pressure isotope effects create quantifiable deviations in thermodynamic behavior: the normal boiling point of T2O (101.51°C) differs measurably from D2O (101.42°C) and H2O (100.0°C), and vapor-pressure crossover phenomena occur at distinct temperatures [2]. Furthermore, the radiological hazard posed by T2O exceeds that of elemental tritium gas (HT) by a factor of approximately 25,000, primarily due to its rapid absorption and uniform distribution in body fluids upon exposure [3]. These cumulative differences render substitution scientifically invalid for applications requiring precise isotopic identity, radiochemical purity, or predictable radiological dosimetry.

Radiochemical Continuous β− decay and self-radiolysis generate reactive species (H₂O₂, eₐq⁻) absent in non-radioactive isotopic waters.
Thermodynamic Measurable vapor-pressure isotope effect shifts boiling point and crossover temperatures; process parameters require recalibration.
Dosimetric Radiological hazard factor differs substantially from HT gas; internal dose assessment methods are not transferable without validation.

Tritium Oxide: Quantified Differentiation Evidence


Vapor Pressure Isotope Effect

Tritium oxide exhibits a quantifiable vapor pressure isotope effect relative to both deuterium oxide and protium oxide. The normal boiling point of T2O (101.51°C) exceeds that of D2O (101.42°C) by 0.09°C, representing a small but experimentally resolved difference [1]. More significantly, the vapor-pressure crossover temperature between D2O and T2O occurs at 116.2° ± 0.5°C, whereas the H2O–T2O crossover is estimated at 190 ± 10°C [1]. The relative vapor pressures of the pure liquids are described by the equation ln(pH2O/pT2O) = (−103.87 ± 0.57)/T + (46480 ± 210)/T², providing a quantitative framework for predicting T2O behavior in separation processes [1].

Vapor Pressure Isotope Effect
Head-to-head
T₂O bp 101.51°C, D₂O bp 101.42°C (Δ +0.09°C); H₂O–T₂O crossover 190±10°C, D₂O–T₂O crossover 116.2±0.5°C
Supports separation process model calibration
Differential manometry, -9 to 114°C; equation ln(pH₂O/pT₂O) = (-103.87±0.57)/T + (46480±210)/T²
Isotope separation Distillation process design Environmental tritium transport modeling

Radiolytic H2O2 Yield

Monte Carlo track chemistry simulations demonstrate that tritium β− particles (mean LET ~6 keV μm−1) produce a significantly higher yield of hydrogen peroxide (H2O2) compared to low-LET 60Co γ-radiation (LET ~0.3 keV μm−1) under identical aqueous conditions [1]. The short-track geometry of tritium β-electrons favors enhanced intratrack radical recombination, leading to a clear increase in the G-value for H2O2 production [1]. Furthermore, the H2O2 yield in tritium β-radiolysis is more readily suppressed by ˙OH scavengers (e.g., Br− ions) than in γ-radiolysis, attributable to quantitatively different spur and short-track chemistries [1].

Radiolytic H₂O₂ Yield
Reported
Enhanced G(H₂O₂) for tritium β (LET ~6 keV/µm) vs. ⁶⁰Co γ (LET ~0.3 keV/µm); greater scavenger susceptibility with Br⁻
Informs material compatibility and storage stability protocols
Monte Carlo track chemistry simulations, neutral water at 25°C
Radiation chemistry Nuclear waste management Radiopharmaceutical stability

Radiological Hazard of HTO

Tritium oxide (HTO) presents a radiological hazard approximately 25,000 times greater than elemental tritium gas (HT) on an equal-activity basis [1]. This differential stems from HTO's rapid absorption through inhalation, skin, and ingestion pathways, followed by uniform distribution throughout body fluids, whereas less than 1% of inhaled HT dissolves in body fluids [1]. The biological half-life of non-organically bound tritium from HTO intake averages 10 days, corresponding to the turnover rate of body water [1]. The dose conversion factor (DCF) for tritium oxide exhibits a median probabilistic value of 2.2 × 10−11 Sv Bq−1, with uncertainty spanning a factor of approximately 15 [2].

Radiological Hazard (HTO vs HT)
Head-to-head
HTO hazard factor ~25,000 × HT; median DCF 2.2×10⁻¹¹ Sv Bq⁻¹; biological half-life ~10 d (human, non-organically bound)
Prioritizes HTO-specific containment and monitoring requirements
DOE operational data, ICRP models; DCF uncertainty factor ~15
Radiation protection Occupational dosimetry Nuclear facility safety

Biological Half-Life Comparison

The biological half-life of tritium following HTO exposure is species-dependent. In humans, the ICRP-recommended biological half-life for non-organically bound tritium is 10 days, with observed values in occupationally exposed individuals ranging from 7 to 14 days [1][2]. In mice, the biological half-life was determined to be 2.26 ± 0.04 days, approximately 4.4-fold shorter than the human value [2]. This species-specific difference must be accounted for when extrapolating preclinical tracer or toxicology data to human dosimetry models.

Biological Half-Life
Reported
Human: 10 d (ICRP, range 7–14 d); Mouse: 2.26±0.04 d (~4.4-fold shorter)
Species-specific data essential for internal dose extrapolation
Occupational monitoring (JAERI, 38 cases) and controlled mouse exposure
Internal dosimetry Preclinical tracer studies Radiotoxicology

Vapor-Phase Isotope Fractionation

The vapor pressure isotope effect for tritiated water produces measurable fractionation between condensed and vapor phases. In silica gel adsorption-desorption studies, the isotope effect reduced the tritium concentration in air relative to liquid water by 11% at 20–22°C and by 4% in azeotropic distillation at 80°C [1]. This quantifiable depletion factor in the vapor phase relative to the condensed phase must be incorporated into environmental transport models and air sampling calibration protocols.

Vapor-Phase Fractionation
Head-to-head
Tritium concentration in air reduced by 11% at 20–22°C, by 4% at 80°C azeotropic distillation relative to liquid phase
Required for atmospheric dispersion model calibration
Silica gel adsorption-desorption experiments
Environmental monitoring Atmospheric transport modeling Nuclear facility emissions

Tritium Oxide: Application Scenarios


Isotope Separation and Distillation Validation

The experimentally resolved vapor pressure differences between T2O, D2O, and H2O—including the 0.09°C boiling point elevation of T2O over D2O and the distinct vapor-pressure crossover temperatures—make T2O an essential calibration standard for isotope separation facilities [1]. The validated equation ln(pH2O/pT2O) = (−103.87 ± 0.57)/T + (46480 ± 210)/T² provides a quantitative basis for predicting separation efficiency and optimizing distillation column parameters [1]. Procurement of certified T2O reference material enables direct validation of separation process models that cannot be adequately tested using D2O or H2O surrogates.

Radiation Chemistry and Container Compatibility

The elevated G-value for H2O2 production under tritium β-radiolysis, relative to 60Co γ-radiolysis, establishes T2O as a unique radiation source for studying high-LET radiolysis effects in aqueous systems [2]. The differential scavengeability of H2O2 in T2O β-radiolysis versus γ-radiolysis further enables mechanistic investigations of track structure effects on radical chemistry [2]. Procurement of high-activity T2O is necessary for accelerated aging studies of container materials intended for tritiated waste storage, as γ-sources cannot replicate the short-track geometry and LET characteristics of tritium β− decay.

Occupational Dosimetry and Internal Monitoring

The ~25,000-fold radiological hazard differential between HTO and HT, combined with the 10-day human biological half-life, necessitates HTO-specific calibration of internal dosimetry models [3]. The probabilistic dose conversion factor (median 2.2 × 10−11 Sv Bq−1) exhibits a 15-fold uncertainty range, with sensitivity to biological half-life and quality factor assumptions [4]. Procurement of standardized HTO solutions is required for validating bioassay methods (urine analysis, liquid scintillation counting) and for establishing facility-specific dose assessment protocols compliant with ICRP recommendations.

Environmental Transport and Dispersion Modeling

The 11% vapor-phase tritium depletion factor at ambient temperature (20–22°C) and 4% depletion under azeotropic distillation conditions represent quantifiable isotope effects that must be incorporated into atmospheric transport models for nuclear facility emissions [5]. Procurement of HTO reference materials with certified specific activity enables calibration of air sampling systems and validation of dispersion model predictions, which cannot be accurately performed using non-radioactive isotopic waters due to the absence of the vapor pressure isotope effect.

Application
Selection Property
Validation Focus
Isotope separation validation
Resolved vapor pressure isotope effect
Distillation column parameter calibration
Radiation chemistry studies
β-radiolysis H₂O₂ yield and scavengeability
Container material compatibility testing
Internal dosimetry calibration
HTO-specific dose conversion factor context
Bioassay method (LSC) validation
Environmental transport modeling
Vapor-phase tritium depletion factor
Air sampling system calibration

Technical Documentation Hub

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